molecular formula C8H7IN2 B8135187 6-Iodo-5-methylimidazo[1,2-a]pyridine

6-Iodo-5-methylimidazo[1,2-a]pyridine

Cat. No.: B8135187
M. Wt: 258.06 g/mol
InChI Key: PJHLVOADGHQRGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Iodo-5-methylimidazo[1,2-a]pyridine is a halogenated derivative of the imidazo[1,2-a]pyridine scaffold, a bicyclic heterocycle formed by the fusion of imidazole and pyridine rings. This compound features a methyl group at position 5 and an iodine atom at position 6 (Figure 1). The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry due to its resemblance to purines and indoles, enabling diverse biological interactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-iodo-5-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2/c1-6-7(9)2-3-8-10-4-5-11(6)8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHLVOADGHQRGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=NC=CN12)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Framework Construction

The imidazo[1,2-a]pyridine backbone is typically synthesized via cyclocondensation between 2-aminopyridines and α-haloketones. For 6-iodo-5-methyl derivatives, 2-amino-5-methylpyridine serves as the primary precursor. Reaction with α-bromoketones under mild basic conditions (e.g., NaHCO₃) facilitates nucleophilic substitution and subsequent cyclization. For example:

  • Substrate : 2-Amino-5-methylpyridine reacts with phenacyl bromide in ethanol at 80°C for 8 hours.

  • Yield : 84–91% after purification via column chromatography.

Halogenation Strategies

Post-cyclization iodination is often required. Two approaches dominate:

  • Direct Iodination : Treatment of 5-methylimidazo[1,2-a]pyridine with N-iodosuccinimide (NIS) in acetonitrile at room temperature achieves regioselective iodination at the C6 position.

    • Conditions : 1.2 equiv NIS, 24 hours, 25°C.

    • Yield : 78–82%.

  • In Situ Halogen Incorporation : Use of pre-iodinated α-haloketones (e.g., iodoacetophenone) during cyclocondensation avoids separate iodination steps.

Metal-Free Iodination via Ultrasound-Assisted Methods

Regioselective C–H Activation

A catalyst-free protocol employs iodine (I₂) and tert-butyl hydroperoxide (TBHP) under ultrasonic irradiation:

  • Conditions :

    • Substrate: 5-Methylimidazo[1,2-a]pyridine (0.2 mmol).

    • Reagents: I₂ (1 equiv), TBHP (2 equiv in H₂O).

    • Solvent: Ethanol, 40 kHz ultrasound, 30 minutes.

  • Yield : 91%.

  • Mechanism : Radical-mediated C–H activation followed by iodine incorporation.

Advantages Over Traditional Methods

  • Efficiency : Reaction completion in 30 minutes vs. 24 hours for thermal methods.

  • Selectivity : Exclusive C6 iodination without byproducts.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Functionalization of halogenated intermediates enables precise iodine placement:

  • Substrate : 6-Bromo-5-methylimidazo[1,2-a]pyridine.

  • Reagents : Pd(PPh₃)₄, NaI, CuI in DMF at 100°C.

  • Yield : 85%.

Direct Arylation

Copper-catalyzed iodination using Cu(OAc)₂·H₂O in 1,2-dichlorobenzene:

  • Conditions : 120°C, 3 hours, open atmosphere.

  • Yield : 79%.

Solvent- and Catalyst-Free Approaches

One-Pot Synthesis

A green methodology avoids external catalysts and solvents:

  • Substrates : 2-Amino-5-methylpyridine and α-iodoketones.

  • Conditions : Neat reaction at 100°C for 4 hours.

  • Yield : 89%.

Mechanochemical Grinding

Ball milling enhances reaction kinetics:

  • Reagents : 2-Amino-5-methylpyridine, α-iodoketone, K₂CO₃.

  • Yield : 76% after 1 hour.

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)TimeSelectivity
CyclocondensationEthanol, 80°C84–918–12 hrsHigh
UltrasoundI₂, TBHP, 40 kHz9130 minExclusive
Suzuki CouplingPd(PPh₃)₄, DMF, 100°C856 hrsModerate
Solvent-FreeNeat, 100°C894 hrsHigh

Challenges and Optimization Strategies

  • Regioselectivity : Ultrasound and directing groups (e.g., methyl at C5) ensure C6 iodination.

  • Purification : Silica gel chromatography with ethyl acetate/hexane (3:1) effectively isolates products.

  • Scalability : Kilogram-scale synthesis is feasible via continuous flow systems, improving throughput .

Chemical Reactions Analysis

Types of Reactions: 6-Iodo-5-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
6-Iodo-5-methylimidazo[1,2-a]pyridine serves as a crucial building block in the synthesis of pharmaceutical compounds. Its derivatives have shown potential in several therapeutic areas, including:

  • Antimicrobial Activity : Compounds derived from this imidazo[1,2-a]pyridine structure exhibit promising antimicrobial properties, making them candidates for new antibiotics.
  • Anticancer Agents : Research indicates that certain derivatives can inhibit cancer cell growth. For instance, a study on 6-substituted imidazo[1,2-a]pyridine analogs demonstrated significant cytotoxicity against HeLa cells, with some compounds showing half-maximal inhibitory concentrations (IC50) below 150 μM .

Case Study: Inhibition of Protein Geranylgeranylation
A notable application involved synthesizing phosphonocarboxylate derivatives of imidazo[1,2-a]pyridine that act as inhibitors of Rab geranylgeranyl transferase (RGGT). The iodine substitution at the C6 position was critical for the activity of these inhibitors against RGGT in human cervical carcinoma cells . The study revealed that specific modifications at the C6 position significantly influenced the compound's efficacy.

Biological Studies

Mechanistic Insights
The interaction of this compound with biological targets has been extensively studied. The compound's ability to form strong interactions due to the iodine atom enhances its potential as a chemical probe in various biochemical assays. This property allows for detailed investigations into cellular processes and signaling pathways.

Cholinesterase Inhibition
Imidazo[1,2-a]pyridine derivatives have been evaluated for their cholinesterase inhibitory activities, which are relevant for treating neurodegenerative diseases like Alzheimer's. Compounds with biphenyl side chains demonstrated significant acetylcholinesterase (AChE) inhibition, suggesting their potential as therapeutic agents for cognitive disorders .

Material Science

Development of New Materials
In material science, this compound is explored for its electronic and optical properties. The compound can be utilized in creating novel materials with tailored functionalities for applications in sensors and electronic devices.

Summary of Key Findings

Application AreaKey Findings
Medicinal ChemistryDerivatives show antimicrobial and anticancer activities; effective RGGT inhibitors identified.
Biological StudiesStrong interactions with biological targets; potential cholinesterase inhibitors for Alzheimer's treatment.
Material SciencePromising candidate for developing new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Iodo-5-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom enhances the compound’s ability to form strong interactions with these targets, leading to inhibition or activation of biological pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Comparisons

The biological and chemical profiles of 6-Iodo-5-methylimidazo[1,2-a]pyridine are best understood in the context of structurally related imidazo[1,2-a]pyridine derivatives. Key comparisons include:

Compound Substituents Biological Activity Key Findings Reference
6-Bromo-3-methylimidazo[1,2-a]pyridine Br (C6), CH₃ (C3) Anticancer, antimicrobial Bromine at C6 enhances halogen bonding; methyl at C3 improves metabolic stability.
3-Methylimidazo[1,2-a]pyridine derivatives CH₃ (C3) MCH1R antagonism Methyl at C3 increases MCH1R binding affinity by 10-fold.
6-Iodoimidazo[1,2-a]pyridine hydrochloride I (C6), HCl salt Synthetic intermediate Iodine facilitates cross-coupling reactions; hydrochloride improves solubility.
Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate CH₃ (C5), COOEt (C2) Antikinetoplastid activity Methyl at C5 and ester at C2 enhance solubility and antiparasitic activity.

Key Observations :

Substituent Position : Methyl groups at C5 (vs. C3) may reduce steric hindrance in planar binding pockets, as seen in antikinetoplastid derivatives .

Synergistic Modifications : Combining C5-methyl and C6-iodo groups creates a unique pharmacophore with balanced lipophilicity (LogP ~2.8) and solubility, critical for CNS drug candidates .

Pharmacological Comparisons
  • Antimicrobial Activity: 5-Methylimidazo[1,2-a]pyridines with electron-withdrawing groups (e.g., nitro at C3) demonstrate potent antikinetoplastid activity (IC₅₀ = 0.8 μM against Trypanosoma brucei), suggesting the iodine in this compound could further enhance potency .

Biological Activity

6-Iodo-5-methylimidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications in drug development, supported by recent research findings.

Chemical Structure and Properties

This compound features an imidazo[1,2-a]pyridine backbone with an iodine atom at the 6-position and a methyl group at the 5-position. This unique structure contributes to its reactivity and biological properties.

The mechanism of action of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the iodine atom enhances its binding affinity, facilitating the modulation of various biological pathways. This compound has been shown to inhibit key processes involved in cellular signaling and proliferation, making it a valuable candidate for therapeutic applications.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance:

  • Cytotoxicity Assays : In vitro studies using human cervical carcinoma HeLa cells demonstrated that derivatives of this compound exhibited significant cytotoxic effects. Several analogs showed half-maximal inhibitory concentrations (IC50) below 150 µM, indicating strong anticancer activity .
  • Mechanism of Action : The compound has been identified as an inhibitor of Rab geranylgeranylation, a critical process for cell signaling in cancer cells. Disruption of this pathway can lead to reduced cell viability and proliferation in tumor cells .

Antimicrobial Activity

This compound also exhibits notable antimicrobial properties:

  • Bactericidal Effects : Studies have demonstrated that this compound displays potent antibacterial activity against various strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were found to be less than 2.50 µg/mL, indicating strong bactericidal effects .

Comparison with Related Compounds

The biological activity of this compound can be compared with other related compounds:

CompoundAnticancer ActivityAntimicrobial ActivityIC50 (µM)
This compoundHighModerate<150
5-Methylimidazo[1,2-a]pyridineLowLowN/A
6-Bromo-5-methylimidazo[1,2-a]pyridineModerateModerateN/A

Study on Cancer Cell Lines

A significant study focused on the effects of this compound derivatives on HeLa cells revealed that certain substitutions at the C6 position significantly influenced their cytotoxicity and ability to inhibit protein prenylation. The most active compounds showed potent inhibition at concentrations ranging from 25 to 100 µM .

Antimicrobial Efficacy

In another study assessing the antibacterial properties of imidazopyridine derivatives, several compounds displayed broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The presence of the iodine atom was crucial for enhancing their bactericidal effects compared to non-iodinated analogs .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Iodo-5-methylimidazo[1,2-a]pyridine?

  • Methodological Answer : The compound can be synthesized via iodine-catalyzed cyclization reactions, where α-haloketones react with 2-aminonicotinate derivatives under microwave-assisted conditions . Solid-phase synthesis is another approach, enabling halogenation at the 3-position of the imidazo[1,2-a]pyridine core using polymer-bound intermediates . For example, microwave-assisted reactions in methanol/water (1:2 v/v) with trifluoroacetic acid as a catalyst yield derivatives with ~65–67% efficiency .

Q. How are structural and purity characteristics validated for this compound?

  • Methodological Answer : Characterization involves:

  • NMR Spectroscopy : ^1H and ^13C NMR to confirm substituent positions and coupling constants (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl groups at δ 2.3–2.6 ppm) .
  • IR Spectroscopy : Peaks at 1720–1730 cm⁻¹ (C=O stretch) and 1447–1512 cm⁻¹ (C-N stretch) .
  • Mass Spectrometry : ESI-HRMS to verify molecular ion peaks (e.g., [M+H]+ calculated within 0.001 Da accuracy) .

Q. What preliminary biological assays are used to evaluate its pharmacological potential?

  • Methodological Answer : Cytotoxicity screening across cell lines (e.g., HepG2, MCF-7, A375) using MTT assays. For example, derivatives with IC₅₀ values <20 μM in cancer cells (e.g., compound 10a: IC₅₀ = 16–21 μM) suggest therapeutic potential . Vero cells (non-cancerous) are included to assess selectivity .

Advanced Research Questions

Q. How can researchers optimize synthetic yields for halogenated imidazo[1,2-a]pyridines?

  • Methodological Answer :

  • Microwave Assistance : Reduces reaction time from hours to minutes (e.g., 30–60 minutes at 80–100°C) .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance halogenation efficiency .
  • Catalyst Screening : Iodine or Pd/C catalysts improve regioselectivity during iodination .
  • Yield Tracking : Parallel experimentation with LC-MS monitoring identifies optimal conditions .

Q. How to address discrepancies in cytotoxicity data across cell lines?

  • Methodological Answer :

  • Cell Line Profiling : Compare genetic backgrounds (e.g., HepG2 vs. MCF-7 p53 status) .
  • Assay Standardization : Use identical passage numbers, serum concentrations, and incubation times.
  • Dose-Response Curves : Calculate Hill slopes to assess potency variability (e.g., compound 10b: IC₅₀ = 14–16 μM in Hep-2 vs. 14 μM in Vero) .
  • Mechanistic Studies : Flow cytometry for apoptosis/necrosis ratios to clarify mode of action .

Q. What strategies establish structure-activity relationships (SAR) for iodinated derivatives?

  • Methodological Answer :

  • Systematic Substitution : Vary substituents at positions 5 (methyl) and 6 (iodo) to test steric/electronic effects. For example, replacing iodine with bromine reduces cytotoxicity (e.g., IC₅₀ increases from 16 μM to >50 μM) .
  • Computational Modeling : DFT calculations to correlate electron density at the imidazo ring with bioactivity .
  • Pharmacophore Mapping : Overlay active/inactive derivatives to identify critical functional groups (e.g., iodine’s role in membrane penetration) .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • 2D NMR Techniques : HSQC and HMBC to assign ambiguous signals (e.g., distinguishing C-3 vs. C-8 carbons) .
  • X-ray Crystallography : Resolve tautomeric forms (e.g., enol vs. keto configurations in solid state) .
  • Cross-Validation : Compare experimental IR/NMR with simulated spectra from computational tools (e.g., Gaussian 16) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.